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SCYX-7158 preclinical studies and selection
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Compound Focus: Acoziborole

CAS No.: 1266084-51-8

Cat. No.: S517100

In Vitro & In Vivo Efficacy Profile

Parameter Details

In Vitro Activity (ICg0) ~0.07 pg/mL to 0.37 pg/mL against T. b. brucei, T. b.
rhodesiense, and T. b. gambiense [1]

Minimum Inhibitory Concentration 0.6 pg/mL ( T. b. brucei S427 strain) [1]
(MIC)
Mammalian Cell Cytotoxicity (L929 No significant inhibition at concentrations up to 50 pg/mL [1]

mouse cell line)

Cytochrome P450 Inhibition ICs0 >10 UM for human isoforms CYP3A4, CYP1AZ2,
CYP2C19, CYP2C9, CYP2D6 [1]

In Vivo Efficacy (Murine Stage 2 HAT  100% cure rate with 7-day oral dosing at 25 mg/kg/day [1]
Model)

Lowest Efficacious Oral Dose 12.5 mg/kg (QDx7 days) in a murine stage 2 model [1] [2]

Pharmacokinetic Properties Across Species

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s517100?utm_src=pdf-body
https://www.smolecule.com/products/s517100?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://pubmed.ncbi.nlm.nih.gov/21738803/
https://journals.plos.org/plosntds/article?id=10.1371/journal.pntd.0001151
https://www.smolecule.com/products/s517100?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Cynomolgus
Parameter Mouse Rat

Monkey
Administration Route IV & Oral Oral IV & Oral (NG)
Dose 4.3 mg/kg (1V); 13.4 & 26 mg/kg 25 mg/kg 2 mg/kg (1V); 10
(Oral) mg/kg (NG)
Bioavailability 55% Not explicitly 89%
stated
Cmax (Plasma) 6.96 pug/mL (13.4 mg/kg); 9.8 18.2 pg/mL Not explicitly stated
pg/mL (26 mg/kg)
AUCo-24h (Plasma) 82 hepg/mL (13.4 mg/kg); 113 291 hepg/mL 78.8 hepg/mL (1V)
hepg/mL (26 mg/kg)
Systemic Clearance 0.089 L/h/kg (1V) 0.092 L/kg/h 0.022 L/h/kg (1V)
(CL) (CL/F)
Volume of Distribution 1.69 L/kg (IV) Not explicitly 0.656 L/kg (V)
(Vdss) stated
Elimination Half-Life 26.6 h (IV) Not explicitly Not explicitly stated
(ta)2) stated

| Brain Exposure (Cmax) (After 25 mg/kg oral dose) | >10 pg/mL | Not explicitly stated | Not explicitly
stated | | Brain Exposure (AUCo—24h) (After 25 mg/kg oral dose) | >100 pgeh/mL | Not explicitly stated |
Not explicitly stated | | CSF Exposure (Monkeys) | Not Applicable | Not Applicable | ~5% of plasma

concentration [3] |

Table data synthesized from the preclinical pharmacology summary [1] and clinical mass balance study [3].

NG = Nasogastric; IV = Intravenous.

Rationale for Candidate Selection
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The selection of SCYX-7158 resulted from the optimization of earlier benzoxaborole compounds [1] [2]. Its
superior profile over the predecessor compound, SCY X-6759, is visualized in the following diagram, which

maps the key challenges and the strategic solution that led to SCY X-7158.

E_ead Compound: SCYX-6759

Selected Candidate: SCYX-7158
(C(3)-dimethyl analog)

Click to download full resolution via product page

Diagram of the compound optimization path from the lead to the selected candidate.

Detailed Experimental Protocols

The key experiments that established the profile of SCYX-7158 were conducted as follows:

In Vitro Antitrypanosomal Activity and Cytotoxicity [1]

¢ Parasite Strains & Culture: Bloodstream-form trypanosomes (7. b. brucei 427, T. b. rhodesiense
STIB90O, T. b. gambiense 108R) were cultured in HMI-9 medium supplemented with 10% FBS and
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10% Serum Plus at 37°C and 5% CO:2 [4] [2].

¢ Viability Assay: Compounds were serially diluted in DMSO and incubated with parasites for 72
hours. The ICa0 values were determined as the compound concentration that reduced parasite growth
by 90%.

¢ Mammalian Cell Cytotoxicity: The mouse fibroblast cell line L929 was incubated with compounds
for 72 hours to assess general cell toxicity.

In Vivo Efficacy in Murine Stage 2 HAT Model [1]

¢ Infection Model: Female Swiss White mice were infected intraperitoneally with T. b. brucei TREU
667. Treatment was initiated 21 days post-infection, after the parasite had established in the CNS.

e Dosing Regimen: SCYX-7158 was administered orally, once daily for 7 days, at doses ranging from
12.5 to 50 mg/kg. The compound was formulated in 0.4% hydroxyethyl cellulose and 0.5% DMSO.

e Cure Assessment: Animals were monitored for 180 days post-infection. Cure was defined as the
absence of detectable parasites in a tail vein blood sample and survival for the entire observation

period.

Pharmacokinetic and Brain Penetration Studies [1]

e Animal Models: Studies were conducted in uninfected mice, rats, and cynomolgus monkeys.

e Sample Collection: Following a single oral or intravenous dose, blood/plasma and brain samples
were collected at predetermined time points. Brain homogenates were prepared for analysis.

e Bioanalysis: Concentrations of SCYX-7158 in plasma and brain were determined using validated
LC-MS/MS methods. Pharmacokinetic parameters (AUC, Cmax, ti/2, etc.) were calculated using non-
compartmental analysis.

The collective preclinical data demonstrated that SCY X-7158 (Acoziborole) met the critical need for a safe,
effective, and orally available drug to treat the late-stage central nervous system infection of HAT [1] [4] [2].
Based on this strong profile, it was selected to enter preclinical development, with an expected progression to

Phase I clinical trials in 2011 [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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